molecular formula C13H9N3O5 B085487 Benzamide, 3-nitro-N-(3-nitrophenyl)- CAS No. 101-24-6

Benzamide, 3-nitro-N-(3-nitrophenyl)-

Cat. No.: B085487
CAS No.: 101-24-6
M. Wt: 287.23 g/mol
InChI Key: IGYJMXLXTJJVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 3-nitro-N-(3-nitrophenyl)- is a useful research compound. Its molecular formula is C13H9N3O5 and its molecular weight is 287.23 g/mol. The purity is usually 95%.
The exact mass of the compound Benzamide, 3-nitro-N-(3-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, 3-nitro-N-(3-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3-nitro-N-(3-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101-24-6

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

3-nitro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(9-3-1-5-11(7-9)15(18)19)14-10-4-2-6-12(8-10)16(20)21/h1-8H,(H,14,17)

InChI Key

IGYJMXLXTJJVRS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

101-24-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 13.81 g. (0.1 mole) of m-nitroaniline in 100 ml. of dry ethyl acetate is added 11.13 g. (0.11 mole) of triethylamine. To the solution is added a solution of 18.56 g. (0.1 mole) of m-nitrobenzoylchloride in 100 ml of ethyl acetate. The mixture is refluxed for 6.5 hours. The reaction mixture is allowed to stand at room temperature overnight. The precipitate is removed by filtration. The filtrate is evaporated to dryness in vacuo. The residue is recrystallized from absolute ethanol. There is obtained 5.79 g. of yellow needles that melt at 188°-189°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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